

# Application Note: Monitoring Phenol-Formaldehyde Resin Curing with FTIR Spectroscopy

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## Compound of Interest

Compound Name: *Phenol-formaldehyde resin*

Cat. No.: *B008643*

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## Introduction

Phenol-formaldehyde (PF) resins are widely utilized thermosetting polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The curing process, a critical step that dictates the final properties of the material, involves a complex series of condensation reactions. Fourier Transform Infrared (FTIR) spectroscopy is a powerful and versatile analytical technique for real-time, in-situ monitoring of the chemical changes that occur during the curing of PF resins.<sup>[1][2][3]</sup> This application note provides a detailed protocol for utilizing FTIR spectroscopy to monitor the curing process of PF resins, enabling researchers and professionals to optimize curing parameters and ensure consistent product quality.

## Principle

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups within the PF resin, such as hydroxyl (-OH), methylene (-CH<sub>2</sub>-), and ether (-O-) groups, absorb infrared radiation at characteristic frequencies. By monitoring the changes in the intensity of these absorption bands over time, the progress of the curing reaction can be tracked.<sup>[1]</sup>

During the curing of resol-type PF resins, the following key chemical transformations can be observed with FTIR:

- Consumption of Phenolic Hydroxyl Groups: The broad absorption band corresponding to the phenolic O-H stretching vibration decreases as these groups react.
- Formation of Methylene and Ether Linkages: The intensities of absorption bands associated with methylene (-CH<sub>2</sub>-) and dibenzyl ether (-CH<sub>2</sub>-O-CH<sub>2</sub>-) bridges increase as the cross-linking network forms.<sup>[1]</sup>
- Changes in Aromatic Substitution: The out-of-plane C-H bending vibrations of the aromatic ring can shift or change in intensity, indicating changes in the substitution pattern on the phenol ring.

By quantifying the changes in the absorbance of these characteristic peaks, the degree of cure can be determined as a function of time and temperature.

## Quantitative Data Summary

The following table summarizes the key FTIR absorption bands used to monitor the curing of **phenol-formaldehyde resins**.

Wavenumber (cm <sup>-1</sup> )	Assignment	Change during Curing	Reference
~3430	O-H stretching (phenolic hydroxyl)	Decrease	[4]
1641, 1478	C=C stretching (aromatic ring)	Relatively stable	[4]
1478	Methylene bridge C-H bend	Increase	[1]
1239	C-O stretching (phenolic)	Decrease	[4]
1116	Methylene-ether bridge C-O-C bend	Increase/Change	[1]
885, 835, 760	C-H out-of-plane bending (aromatic)	Decrease/Shift	[4]
912	Formaldehyde	Decrease	[4]

## Experimental Protocol

This protocol provides a general guideline for monitoring PF resin curing using an FTIR spectrometer, which can be adapted based on the specific resin system and available instrumentation.

### 1. Materials and Equipment

- **Phenol-formaldehyde resin** (resol or novolac type)
- FTIR spectrometer with a suitable detector (e.g., DTGS or MCT)
- Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or a transmission setup with KBr windows
- Heated stage or oven compatible with the FTIR sample compartment

- Temperature controller
- Nitrogen purge for the sample compartment (recommended)
- Software for data acquisition and analysis

## 2. Sample Preparation

- For ATR-FTIR: Apply a small, uniform layer of the liquid PF resin directly onto the ATR crystal.
- For Transmission: Apply a thin film of the liquid resin onto a KBr window. Place a second KBr window on top and gently press to create a thin, uniform film. Alternatively, for cured samples, grind a small amount of the cured resin with KBr powder and press into a pellet.

## 3. Instrumental Parameters

- Measurement Mode: Absorbance
- Spectral Range: 4000 - 650  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32-128 (depending on the signal-to-noise ratio)
- Data Acquisition Interval: Every 1-5 minutes, or as needed to capture the kinetics of the curing reaction.

## 4. Data Acquisition

- Obtain a background spectrum of the empty, clean ATR crystal or KBr window at the initial curing temperature.
- Prepare the sample as described in step 2.
- Place the sample in the heated stage within the FTIR sample compartment.

- Start the data acquisition, collecting spectra at the specified intervals throughout the desired curing time and temperature profile.
- Ensure a continuous nitrogen purge of the sample compartment to minimize interference from atmospheric water and carbon dioxide.

## 5. Data Analysis

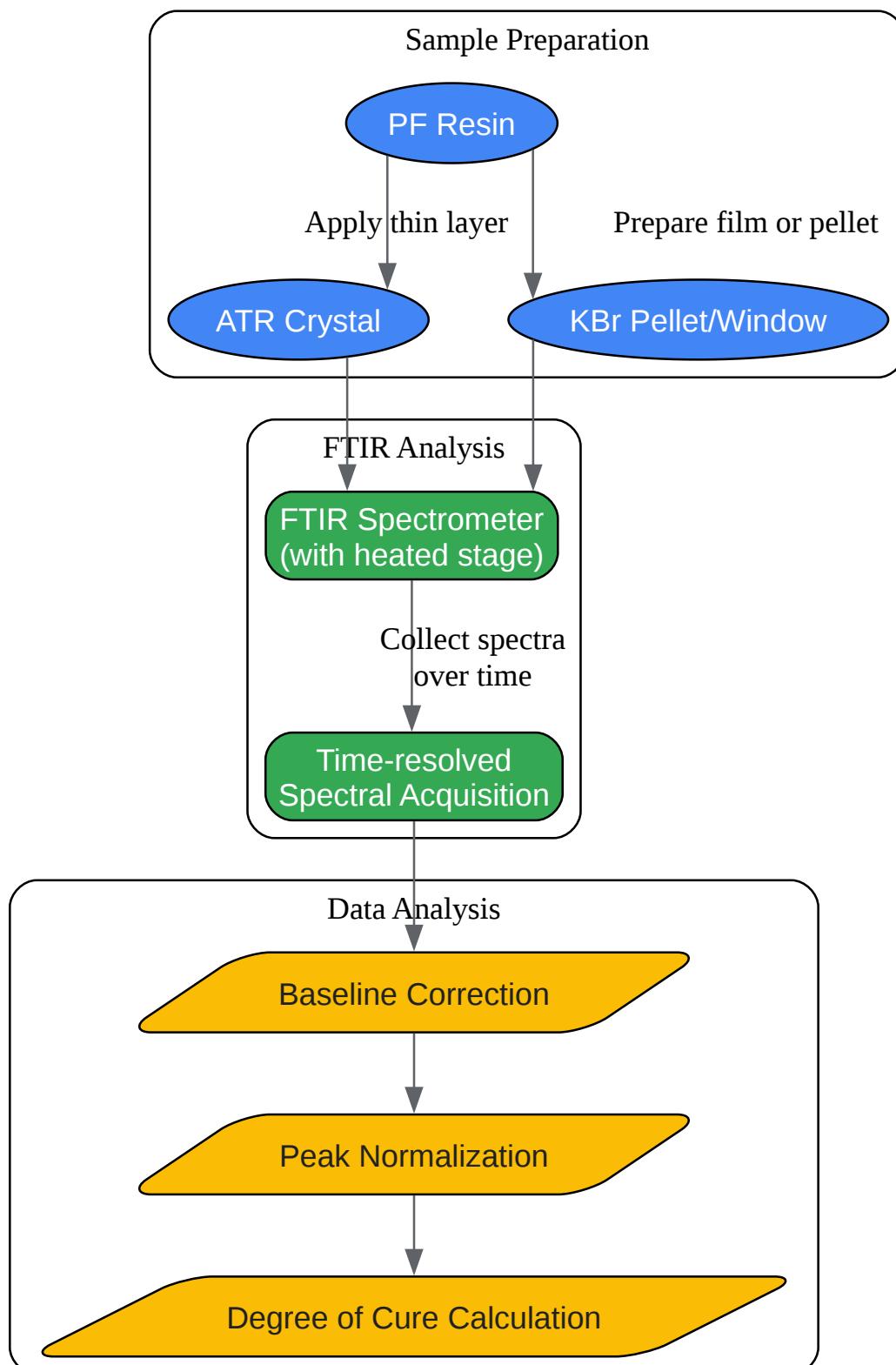
- Baseline correct all collected spectra.
- Identify the characteristic absorption bands of interest from the quantitative data table.
- Measure the peak height or peak area of the selected bands for each spectrum.
- To account for variations in sample thickness, normalize the absorbance of the changing peaks to an internal reference peak that remains constant during the curing process (e.g., an aromatic C=C stretching vibration).
- The degree of cure ( $\alpha$ ) can be calculated using the following formula:

$$\alpha = (A_0 - A_t) / (A_0 - A_f)$$

Where:

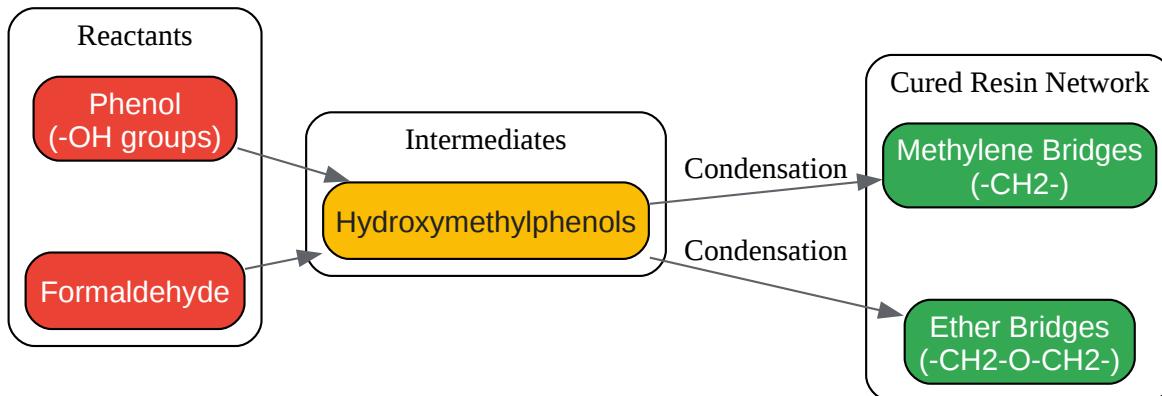
- $A_0$  is the initial absorbance of the monitored peak.
- $A_t$  is the absorbance of the monitored peak at time  $t$ .
- $A_f$  is the final absorbance of the monitored peak upon full cure.

## Visualizations



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Experimental workflow for monitoring PF resin curing via FTIR.

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